molecular formula C12H20N2OS B7024219 N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide

N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide

Cat. No.: B7024219
M. Wt: 240.37 g/mol
InChI Key: MOKGOYMIFPQKPC-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[222]octan-3-yl)thiolane-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c15-12(11-2-1-7-16-11)13-10-8-14-5-3-9(10)4-6-14/h9-11H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKGOYMIFPQKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)NC2CN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-azabicyclo[2.2.2]octane with thiolane-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

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